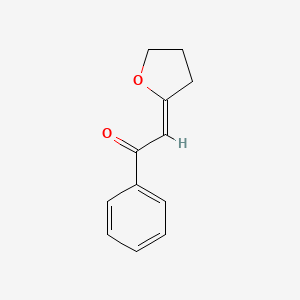

2-(Oxolan-2-ylidene)-1-phenylethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Reactivity in Electron Transfer Reactions

The electrochemical reduction of substituted 4–oxothiazolidine derivatives, related to the chemical structure of interest, demonstrates a mechanistic exploration of electron transfer reactions. The study revealed a reduction mechanism involving an ECE–Disp sequence followed by the protonation of the electrogenerated base dianion. This provides insights into the electronic structure and reactivity of intermediate species, suggesting applications in electrochemical processes and materials science (Cekic‐Laskovic et al., 2011).

Fluorescent Sensing

A novel fluorescent Schiff base, synthesized for potential applications as a Cu(II) ion selective sensor, highlights the utility of similar compounds in environmental monitoring and analytical chemistry. The specific Schiff base exhibited high selectivity and sensitivity to Cu+2 ions, indicating its potential as a new fluorescence sensor (Yıldırım & Kaya, 2010).

Biotechnological Production

2-Phenylethanol, structurally related to the compound of interest, is notable for its rose-like fragrance and applications in cosmetics, perfumes, and food industries. Its biotechnological production through microbial transformation is an environmentally friendly alternative to chemical synthesis, emphasizing the potential of similar compounds in sustainable manufacturing processes (Hua & Xu, 2011).

Corrosion Inhibition

The derivative 2-[3-(2-oxo-2-phenylethylidene)-1,4-dihydroquinoxaline-2(1H)ylidene]-1-phenylethanone (Qx1) demonstrates significant corrosion inhibition for steel in acidic solutions. This suggests applications of similar compounds in protecting materials against corrosion, which is critical in industrial and engineering contexts (Elayyachy et al., 2011).

Synthesis of Novel Derivatives

The synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from related compounds underscores the versatility of such chemical structures in generating new pharmacologically active molecules. This research demonstrates the potential for similar compounds in drug discovery and development, specifically targeting cancer cell growth inhibition (Zheng et al., 2010).

将来の方向性

特性

IUPAC Name |

(2Z)-2-(oxolan-2-ylidene)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXDKENNFMPVHL-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C2=CC=CC=C2)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C(=O)C2=CC=CC=C2)/OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)

![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)

![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2805944.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)

![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)

![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)